molecular formula C13H18O3 B14049069 1-(2,4-Diethoxyphenyl)propan-2-one

1-(2,4-Diethoxyphenyl)propan-2-one

Cat. No.: B14049069
M. Wt: 222.28 g/mol
InChI Key: ZJAGGEHYZCXCGR-UHFFFAOYSA-N
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Description

1-(2,4-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3. It is a derivative of propiophenone, characterized by the presence of two ethoxy groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Diethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-diethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Diethoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including those involved in oxidative stress and inflammation. The ethoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Diethoxyphenyl)propan-2-one is unique due to the presence of ethoxy groups, which confer distinct physicochemical properties, such as increased lipophilicity and altered reactivity compared to its methoxy analogs. These properties can influence its behavior in chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,4-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H18O3/c1-4-15-12-7-6-11(8-10(3)14)13(9-12)16-5-2/h6-7,9H,4-5,8H2,1-3H3

InChI Key

ZJAGGEHYZCXCGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)OCC

Origin of Product

United States

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